Biological Activity Database Annotation: False-Positive Match in BindingDB
The compound is listed in the BindingDB database under the identifier BDBM218214, with the annotation 'US9249087, 53', and is attributed IC50 values of 124 nM (HDAC6), 1.92 µM (HDAC8), and 23.8 µM (HDAC1) [1]. However, the canonical SMILES for BDBM218214 is CC(C)N(Cc1ccc(cc1)C(=O)NO)C(C)C, which corresponds to an N-isopropyl-hydroxamic acid derivative, not the azetidinyl-hydantoin structure of the target compound [1]. This structural mismatch indicates that the HDAC inhibition data in BindingDB do not belong to 3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione and represent a false-positive association in the database.
| Evidence Dimension | Database structural assignment accuracy |
|---|---|
| Target Compound Data | SMILES: O=C1NC(=O)CN1C1CN(C(=O)Cc2cccc3ccccc23)C1 (target compound) |
| Comparator Or Baseline | SMILES: CC(C)N(Cc1ccc(cc1)C(=O)NO)C(C)C (BDBM218214 stored structure) |
| Quantified Difference | Structural scaffold mismatch; no shared core beyond small-molecule nature |
| Conditions | BindingDB entry BDBM218214 as accessed via BindingDB.org |
Why This Matters
Procurement decisions based on database activity values may be erroneous if the underlying structural assignment is incorrect, necessitating independent analytical verification of the compound's structure before biological evaluation.
- [1] BindingDB. (n.d.). BDBM218214 (US9249087, 53). Retrieved from bindingdb.org View Source
